Bemethyl

Catalog No.
S632966
CAS No.
63513-71-3
M.F
C9H11BrN2S
M. Wt
259.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemethyl

CAS Number

63513-71-3

Product Name

Bemethyl

IUPAC Name

2-ethylsulfanyl-1H-benzimidazole;hydrobromide

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H

InChI Key

BKUKXOMYGPYFJJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-ethylthiobenzimidazole hydrobromide, bemethyl, bemetil, bemithyl, bemitil, bemythyl, ethylthiobenzimidazole, Metaprot

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1.Br

2-mercaptobenzimidazole deriv.; alkylating agent and mutagen antagonist

Bemethyl (2-ethylthiobenzimidazole) is a synthetic compound classified as an actoprotector, a substance designed to enhance physiological stability and performance under significant physical loads without increasing oxygen consumption. Its primary mechanism of action involves the positive modulation of RNA and protein synthesis in various tissues, which enhances the production of mitochondrial enzymes and antioxidant proteins. For research and development purposes, Bemethyl is most commonly supplied as a hydrobromide salt to improve its handling and formulation properties.

Substituting this specific compound carries significant risk of altering experimental outcomes. Procuring the free base instead of the hydrobromide salt form can lead to major challenges in aqueous solubility, affecting formulation for both in vitro and in vivo studies. Furthermore, replacing Bemethyl with another actoprotector like Bromantane is mechanistically invalid for many applications; Bemethyl acts as a metabolic modulator by enhancing protein synthesis, whereas Bromantane functions as a psychostimulant by modulating the dopaminergic system. This fundamental difference in their pathways means they cannot be considered interchangeable for research targeting specific cellular or metabolic functions.

Superior Anti-Fibrotic Efficacy in a Preclinical NASH Model

In a preclinical animal model of Nonalcoholic Steatohepatitis (NASH), Bemethyl (NP-135) demonstrated a more potent anti-fibrotic effect than the in-class comparator Bromantane and the clinical candidate Cenicriviroc. Bemethyl treatment resulted in an 84.4% reduction in the liver fibrosis area, a significantly greater effect than that observed with Bromantane.

Evidence DimensionReduction in Liver Fibrosis Area (%)
Target Compound Data84.4% (for Bemethyl at 200 mg/kg)
Comparator Or BaselineBromantane: 59.9% reduction (at 40 mg/kg) Cenicriviroc: 54.1% reduction (at 40 mg/kg)
Quantified DifferenceBemethyl showed a 40.9% greater relative reduction in fibrosis compared to Bromantane.
ConditionsPreclinical animal model of Nonalcoholic Steatohepatitis (NASH).

This evidence justifies the selection of Bemethyl over other actoprotectors for research programs targeting novel therapeutics for liver fibrosis due to its quantitatively greater potency.

Enhanced Anti-Fibrotic Activity in a CKD Model vs. Standard of Care

In an animal model of Chronic Kidney Disease (CKD), Bemethyl (NP-135) was shown to be more effective at reducing fibrosis than Telmisartan, an angiotensin II receptor blocker used as a standard-of-care treatment. Bemethyl achieved a 52.1% reduction in fibrosis, surpassing the effect of the established therapeutic comparator.

Evidence DimensionReduction in Kidney Fibrosis (%)
Target Compound Data52.1% (for Bemethyl at 200 mg/kg)
Comparator Or BaselineTelmisartan: 42.2% reduction
Quantified DifferenceBemethyl demonstrated a 23.5% greater relative reduction in fibrosis compared to Telmisartan.
ConditionsPreclinical animal model of Chronic Kidney Disease (CKD).

For researchers investigating next-generation therapies for renal fibrosis, Bemethyl offers a more potent preclinical candidate than a widely used standard-of-care drug.

Distinct, Non-Stimulant Mechanism for Performance Enhancement

Unlike other actoprotectors such as Bromantane, which acts as an atypical psychostimulant via the dopaminergic system, Bemethyl's effects are derived from its role as a metabolic modulator. Its primary mechanism is the upregulation of RNA and protein synthesis, which in turn enhances mitochondrial efficiency and the expression of antioxidant enzymes. This provides a pathway to improved performance and resilience that is separate from direct central nervous system stimulation.

Evidence DimensionPrimary Mechanism of Action
Target Compound DataMetabolic modulation via upregulation of protein/RNA synthesis.
Comparator Or BaselineBromantane: Atypical psychostimulant via modulation of the dopaminergic system.
Quantified DifferenceQualitatively different pharmacological pathways.
ConditionsGeneral pharmacological classification.

This mechanistic distinction is critical for studies where CNS stimulation is an undesirable confounding factor, making Bemethyl the appropriate choice for investigating purely metabolic or mitochondrial-based performance enhancement.

Tissue Accumulation Profile Suitable for Chronic Dosing Studies

Pharmacokinetic studies in rats show that upon long-term administration, Bemethyl accumulates in key tissues. This contrasts with compounds that are rapidly cleared. Drug concentration increased 1.38-fold in the brain and 1.68-fold in skeletal muscles over the course of treatment, while also being extensively metabolized with only 0.56% of the parent compound excreted unchanged in urine. This profile suggests suitability for experimental models requiring sustained tissue exposure.

Evidence DimensionFold-Increase in Tissue Concentration (Long-term Dosing)
Target Compound DataBrain: 1.38x; Skeletal Muscle: 1.68x
Comparator Or BaselineBaseline (single dose pharmacokinetics).
Quantified DifferenceDemonstrates tissue accumulation over time.
ConditionsLong-term administration in a rat model.

For researchers designing chronic dosing studies, this accumulation profile is a key parameter that differentiates Bemethyl from non-accumulating alternatives and informs the design of loading and maintenance dose regimens.

Lead Candidate for Preclinical Anti-Fibrotic Programs in Hepatology and Nephrology

Based on its superior quantitative efficacy in reducing fibrosis in both NASH and CKD models compared to in-class analogs and standard-of-care drugs, Bemethyl is a primary candidate for research programs seeking to identify and develop novel anti-fibrotic therapeutics.

Investigating Non-Stimulant Metabolic Enhancement for Physical Performance

Due to its distinct mechanism of action centered on protein synthesis and mitochondrial efficiency, Bemethyl is the appropriate tool for studies on enhancing physical endurance and recovery that specifically aim to exclude the confounding effects of direct central nervous system stimulation.

Models of Cellular Adaptation to Hypoxia and Oxidative Stress

Bemethyl's mechanism, which involves upregulating the synthesis of antioxidant enzymes and improving metabolic function under hypoxic conditions, makes it a valuable compound for research into cellular stress resistance pathways and potential treatments for ischemia-related pathologies.

Pharmacokinetic-Pharmacodynamic Modeling in Chronic Dosing Regimens

The compound's tendency to accumulate in brain and muscle tissue makes it a relevant model compound for studies investigating the long-term physiological effects and safety profiles of drugs with similar pharmacokinetic behavior.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.98263 Da

Monoisotopic Mass

257.98263 Da

Heavy Atom Count

13

UNII

TG4SAK8A5M

Other CAS

63513-71-3

Wikipedia

Bemethyl

Dates

Last modified: 07-20-2023

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